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Isononanoic acid, lead salt - 27253-41-4

Isononanoic acid, lead salt

Catalog Number: EVT-470606
CAS Number: 27253-41-4
Molecular Formula: C18H34O4P
Molecular Weight: 522 g/mol
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Product Introduction

Source and Classification

Isononanoic acid, with the chemical formula C9H18O2\text{C}_9\text{H}_{18}\text{O}_2 and a molecular weight of 158.24 g/mol, is produced through several synthetic pathways, primarily from 2-ethylhexanol. The lead salt form is classified under the broader category of metal carboxylates, which are salts formed between carboxylic acids and metal ions. These compounds are often utilized for their unique properties in industrial processes.

Synthesis Analysis

The synthesis of isononanoic acid typically involves multiple steps:

  1. Dehydration: The process begins with the dehydration of 2-ethylhexanol to produce octene.
  2. Hydroformylation: The octene undergoes hydroformylation to yield isononanal.
  3. Oxidation: Finally, isononanal is oxidized to produce isononanoic acid.

In industrial settings, catalysts such as cobalt or manganese salts are employed during the oxidation step, often using peroxides like hydrogen peroxide as oxidants. This method allows for high yields and efficiency in producing isononanoic acid from bio-based feedstocks, contributing to sustainable practices in chemical manufacturing .

Molecular Structure Analysis

Isononanoic acid features a branched structure typical of C9-monocarboxylic acids. Its molecular structure includes:

  • A carboxyl group (-COOH) that contributes to its acidic properties.
  • A hydrocarbon tail consisting of nine carbon atoms arranged in a branched configuration.

The presence of branching affects its physical properties and reactivity compared to straight-chain fatty acids. The specific branched isomers present in commercial preparations can include significant amounts of 3,5,5-trimethylhexanoic acid .

Chemical Reactions Analysis

Isononanoic acid participates in several important chemical reactions:

  1. Esterification: It reacts with alcohols to form esters, which serve as plasticizers and lubricants.
  2. Substitution Reactions: The carboxyl group can be substituted to produce various derivatives such as isononanoyl halides and anhydrides.
  3. Oxidation: Further oxidation can yield more complex carboxylic acids or derivatives.

These reactions are facilitated by specific reagents and conditions:

  • For esterification, common alcohols include ethanol and methanol, typically in the presence of acid catalysts.
  • Substitution reactions may require specific conditions depending on the desired derivative .
Mechanism of Action

The mechanism of action for isononanoic acid primarily revolves around its role as a drying agent in coatings. When applied, it promotes the cross-linking of polymers through interactions with moisture and oxygen in the environment. This process enhances the durability and performance of coatings by facilitating faster drying times and improved film formation.

Additionally, its derivatives are used to modify polymer properties, such as increasing flexibility or reducing hygroscopicity in various applications .

Physical and Chemical Properties Analysis

Isononanoic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically a colorless liquid.
  • Boiling Point: Approximately 210 °C.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic tail.
  • Density: Around 0.87 g/cm³.

These properties make it suitable for use in various industrial applications where solubility and volatility are critical factors .

Applications

Isononanoic acid and its lead salt form have diverse applications across several industries:

  • Coatings: Used as a drying agent to enhance the curing process of paints and varnishes.
  • Plasticizers: Its esters serve as effective plasticizers for polyvinyl chloride (PVC) and other polymers, improving flexibility and workability.
  • Lubricants: Employed in formulations for lubricants due to its ability to enhance performance characteristics.
  • Chemical Intermediates: Acts as an intermediate for synthesizing other chemicals, including surfactants and emulsifiers.
Synthetic Methodologies and Industrial Production Pathways [2] [4] [7]

Catalytic Dehydration of 2-Ethylhexanol: Mechanistic Insights and Yield Optimization

The production pathway commences with the acid-catalyzed dehydration of 2-ethylhexanol (2-EH), yielding a mixture of C8 olefins (primarily octenes). This endothermic reaction proceeds via an E1 elimination mechanism involving protonation of the alcohol oxygen by a Brønsted acid site, water departure to form a planar carbocation intermediate, and subsequent deprotonation to form alkenes.

Catalyst selection critically governs reaction efficiency and product distribution:

  • γ-Alumina (γ-Al₂O₃): Operates at 250-350°C, achieving 2-EH conversions of 85-95%. Its moderate acidity favors linear octenes (e.g., 1-octene, 2-octene, 3-octene) but suffers from gradual deactivation via coking, necessitating periodic regeneration cycles [1] [8].
  • Supported Phosphoric Acid (e.g., on silica or kieselguhr): Operates at lower temperatures (180-220°C) than alumina, offering slightly higher selectivity (up to 97%) towards branched internal octenes like diisobutylene (2,4,4-trimethylpentenes). Leaching of the acid phase remains a key operational challenge [5] [8].
  • Acidic Ion-Exchange Resins: Offer ease of separation and lower energy requirements (160-200°C) but face limitations in thermal stability at prolonged operation above 180°C and lower conversion rates compared to mineral acid catalysts [8].

Optimization strategies focus on maximizing octene yield while minimizing undesired byproducts (ethers, dimers, coke):

  • Water Partial Pressure Management: Rapid removal of produced water shifts equilibrium towards dehydration products and suppresses ether formation (e.g., bis(2-ethylhexyl) ether) [1] [8].
  • Residence Time Control: Shorter contact times favor primary dehydration products (linear octenes) over secondary reactions like isomerization or oligomerization.
  • Catalyst Modifications: Incorporating trace metals (e.g., W, Mo) into alumina enhances stability and acidity distribution, improving longevity and conversion [8].

Table 1: Comparison of Catalysts for 2-Ethylhexanol Dehydration

Catalyst TypeTemperature Range (°C)2-EH Conversion (%)Octene Selectivity (%)Primary Octene ProductsKey Challenges
γ-Alumina (γ-Al₂O₃)250-35085-9580-90Linear octenes (1-/2-/3-octene)Coke deposition, requires regeneration
H₃PO₄ / Support180-22090-9590-97Branched octenes (diisobutylene)Acid leaching, corrosion
Acidic Resins160-20075-8585-92Mixture (linear + branched octenes)Thermal stability limitations

Hydroformylation Strategies for Intermediate Isononanal Generation

The resultant octene mixture undergoes hydroformylation (Oxo reaction) – the catalytic addition of synthesis gas (CO/H₂) – to form C9 aldehydes (isononanals). This reaction is pivotal for introducing the carbonyl group and extending the carbon chain.

The process employs transition metal carbonyl complexes as catalysts, with cobalt and rhodium dominating industrial processes:

  • Cobalt Carbonyl [Co₂(CO)₈/HCo(CO)₄]: Operates under harsh conditions (150-180°C, 200-300 bar Syngas). While cost-effective, it yields a less branched aldehyde mixture (~70-80% linearity) and requires catalyst recovery steps due to significant alcohol formation via aldehyde hydrogenation [1] [8].
  • Rhodium-Phosphine Complexes (e.g., HRh(CO)(PPh₃)₃): Operates under milder conditions (90-120°C, 15-30 bar Syngas). The addition of tertiary phosphine ligands (e.g., triphenylphosphine, TPP) dramatically enhances regioselectivity towards the desired branched aldehyde, 3,5,5-trimethylhexanal (TMH), achieving selectivities exceeding 85-90%. This ligand modification suppresses hydrogenation side reactions and improves catalyst stability, justifying the higher rhodium cost [1] [8].

Regioselectivity is paramount: The structure of the octene feed (linear vs. branched) and catalyst system dictate whether linear (n-nonanal) or branched (e.g., TMH) aldehydes predominate. TMH is the dominant precursor to the industrially relevant isononanoic acid isomer. The reaction mechanism involves alkene coordination to the metal hydride, migratory insertion into the metal-alkyl bond (dictating linear/branched ratio), CO insertion, and reductive elimination of the aldehyde.

Table 2: Key Hydroformylation Catalyst Systems for Octene Conversion

Catalyst SystemConditions (T, P)ActivitySelectivity to Branched C9 Aldehyde (e.g., TMH)n:iso RatioKey Advantages/Disadvantages
Cobalt Carbonyl150-180°C, 200-300 barModerate50-70%High (n-favoring)Lower catalyst cost; Harsh conditions, significant alcohol co-product, lower branch selectivity
Unmodified Rhodium100-130°C, 70-150 barHigh60-75%ModerateHigher activity than Co; Less harsh than Co; Still lower branch selectivity than Rh/TPP
Rhodium/Tertiary Phosphine (e.g., TPP)90-120°C, 15-30 barHigh85-95%Low (iso-favoring)High branched selectivity, Mild conditions, Low alcohol formation; High Rh cost, Ligand management

Oxidation Mechanisms Using Transition Metal Catalysts (Co/Mn Salts) and Peroxide Oxidants

The final chemical step is the oxidation of isononanal (primarily TMH) to isononanoic acid. This exothermic reaction typically employs molecular oxygen (air or O₂-enriched air) as the primary oxidant, catalyzed by heavy metal carboxylates.

Cobalt and manganese carboxylates (often naphthenates, acetates, or the isononanoates themselves) serve as the workhorse catalysts, acting via a radical chain mechanism:

  • Initiation: Co²⁺ + RCHO + O₂ → Co³⁺ + RCO· + HOO·
  • Propagation: RCO· + O₂ → RCOOO·RCOOO· + R'CHO → RCOOOH + R'CO·
  • Peracid Decomposition: RCOOOH + Co²⁺ → RCOO· + OH⁻ + Co³⁺RCOO· + R'CHO → RCOOH + R'CO·
  • Termination: Radical recombination reactions.Manganese acts synergistically, catalyzing the decomposition of peracids at lower temperatures and facilitating the regeneration of Co²⁺ from Co³⁺ (Mn²⁺ + Co³⁺ → Mn³⁺ + Co²⁺), thereby boosting overall oxidation rate [1] [5] [8].

Peroxide oxidants (e.g., peracetic acid, hydrogen peroxide) offer alternative pathways, sometimes used in niche applications or to initiate the radical chain under milder conditions. However, economic and handling considerations generally favor air/O₂ oxidation for large-scale production.

Critical process parameters:

  • Temperature: Optimized between 40-80°C. Higher temperatures accelerate kinetics but increase side reactions (e.g., aldehyde condensation, over-oxidation to CO₂).
  • Oxygen Partial Pressure: Sufficient O₂ supply is crucial to maintain the radical chain. Efficient gas-liquid mass transfer is essential.
  • Catalyst Concentration: Typically 0.05-0.2 wt% metal (Co or Co/Mn blend). Excess catalyst can promote decarboxylation.
  • pH Control: Mildly alkaline conditions (using alkali metal carboxylates like sodium isononanoate) can enhance the oxidation rate but require careful control to avoid soap formation and separation issues [1] [5].

Table 3: Oxidation Systems for Isononanal to Isononanoic Acid

OxidantCatalyst SystemTypical ConditionsConversion (%)Acid Selectivity (%)Key Byproducts/Challenges
Air/O₂Co²⁺ (Isononanoate)50-70°C, Atmospheric - 5 bar>9992-96Aldehyde dimers, Esters (Tishchenko), CO₂
Air/O₂Co²⁺/Mn²⁺ Blend40-60°C, Atmospheric - 5 bar>9995-98Reduced CO₂ vs. Co alone
Hydrogen Peroxide (H₂O₂)Metal-free or Acid catalysts60-80°C90-9585-92Water dilution, Peracid safety, Higher cost
Peracetic AcidTrace Metal (e.g., Co, Fe)20-50°C95-9890-94Handling corrosive oxidant, Acetic acid co-product, Cost

Comparative Analysis of Homogeneous vs. Heterogeneous Catalytic Systems

The production sequence relies heavily on catalysis, presenting a dichotomy between homogeneous and heterogeneous systems, each with distinct trade-offs:

  • Homogeneous Catalysis (Dominant in Hydroformylation & Oxidation):
  • Advantages: High activity and selectivity (especially ligand-modified Rh in hydroformylation; Co/Mn salts in oxidation), excellent mass transfer (single liquid phase), well-understood reaction kinetics.
  • Disadvantages: Intrinsic difficulty in catalyst separation and recovery from the reaction mixture, leading to metal losses and product contamination. Requires complex downstream processes (distillation, extraction, adsorption). Ligands (e.g., TPP) can degrade or require recovery. Metal contamination can be detrimental for sensitive downstream applications (e.g., polymer intermediates) [1] [3] [4].
  • Heterogeneous Catalysis (Dominant in Dehydration; Emerging in Hydroformylation/Oxidation):
  • Advantages: Ease of separation via simple filtration or fixed-bed operation, enabling continuous processing and catalyst reuse/recycling. Reduced metal contamination in products. Generally more robust for impurities.
  • Disadvantages: Typically lower activity and/or selectivity compared to optimized homogeneous systems due to diffusion limitations and reduced active site accessibility. Catalyst deactivation via leaching, sintering, or coking remains a challenge. Developing catalysts with high selectivity comparable to homogeneous counterparts (especially for branched aldehyde formation) is complex and costly [3] [4] [9].
  • Hybrid Strategies (Immobilization/ Heterogenization): Significant research focuses on bridging this gap:
  • Immobilized Molecular Catalysts: Anchoring homogeneous catalysts (e.g., Rh complexes, Co salts) onto solid supports (e.g., polymers, silica, MOFs). Recent advances include poly(ionic liquids) (PILs) as supports for Co₂(CO)₈ in carbonylation/methoxycarbonylation, demonstrating good activity (e.g., >88% conversion, >91% selectivity for methyl isononanoate) and improved recoverability (5+ cycles with minimal activity loss) compared to purely homogeneous Co [4] [9].
  • Biphasic Systems: Utilizing aqueous or ionic liquid phases containing the catalyst, immiscible with the organic product phase (e.g., Ruhrchemie/Rhône-Poulenc process for propene hydroformylation). Adapting this to C8 olefins is challenging due to their lower water solubility.

Table 4: Catalyst System Comparison Across Production Stages

Production StageDominant Catalyst TypeKey System ExamplesSeparation EfficiencyRecoverability/ RecyclabilitySelectivity Control
DehydrationHeterogeneousγ-Al₂O₃, H₃PO₄/SiO₂HighModerate-HighModerate
HydroformylationHomogeneousRh/Phosphine (TPP), Co₂(CO)₈LowVery LowHigh (Rh/TPP)
Hydroformylation (Emerging)HybridRh Complexes on PILs/Supports, Co on ZSM-5/PILsModerate-HighModerate-HighModerate-High
OxidationHomogeneousCo²⁺ Isononanoate, Co²⁺/Mn²⁺ Isononanoate BlendLowVery LowHigh
Oxidation (Emerging)Heterogeneous/HybridCo/Mn Oxides, Co-Mn Catalysts on Carbon/Metal OxidesHighHighModerate

Scalability Challenges in Bio-Based Feedstock Utilization

While the established route relies on petrochemical 2-ethylhexanol, derived from propylene hydroformylation/aldol condensation, significant research explores bio-based feedstocks to enhance sustainability. However, scalability faces major hurdles:

  • Feedstock Availability & Cost: Cost-competitive, sustainable sources of C6-C8 alcohols or olefins at the scale required for commodity chemical production (thousands of tons/year) are limited. Fermentation-derived ethanol or butanol can serve as starting points, but multi-step upgrading (dehydration, oligomerization) adds complexity and cost [6].
  • Integrated Biorefinery Complexity: Producing specific branched C9 acids efficiently requires seamless integration into Phase III biorefineries capable of processing multiple biomass feedstocks (lignocellulose, oils) into diverse products (fuels, chemicals, materials). Current biorefineries often prioritize high-volume biofuels or simpler platform chemicals (e.g., ethanol, lactic acid, succinic acid) [6].
  • Lignocellulose Deconstruction Bottleneck: Lignocellulosic biomass (LCB) is the most abundant non-food biomass source. However, efficient, selective, and cost-effective depolymerization of lignin into defined aromatic or aliphatic building blocks suitable for catalytic upgrading to C9 acids remains a fundamental scientific and engineering challenge. Current lignin streams are often heterogeneous, low-value fuels or low-volume specialty chemicals [6].
  • Catalyst Compatibility: Bio-derived feed streams often contain complex impurity profiles (water, oxygenates, salts, sulfur/nitrogen compounds) that can poison or deactivate sensitive catalysts (e.g., precious metal hydroformylation catalysts, Co/Mn oxidation catalysts) used in the established isononanoic acid synthesis pathway. Robust catalyst systems tolerant to impurities are needed [6].
  • Process Economics & Policy: The capital intensity of building new bio-based production plants and the current lower cost of fossil feedstocks (without carbon pricing mechanisms) make large-scale bio-isononanoic acid economically challenging. Consistent policy support and technological breakthroughs in biomass conversion are essential for competitiveness [6].

Despite these challenges, the drive towards net-zero carbon emissions and circularity continues to spur research into viable bio-routes, potentially leveraging metabolic engineering for direct microbial production of branched acids or advanced thermochemical conversion (e.g., gasification/Fischer-Tropsch followed by tailored upgrading) in the longer term.

Compounds Mentioned

  • 2-Ethylhexanol
  • Diisobutylene (DIB)
  • Octenes (C8H16)
  • Synthesis Gas (CO/H₂)
  • Isononanal (3,5,5-Trimethylhexanal, TMH)
  • Cobalt Carbonyl [Co₂(CO)₈]
  • Rhodium-Phosphine Complexes [e.g., HRh(CO)(PPh₃)₃]
  • Triphenylphosphine (TPP)
  • Cobalt Salts (Co²⁺)
  • Manganese Salts (Mn²⁺)
  • Isononanoic Acid (3,5,5-Trimethylhexanoic acid)
  • Poly(Ionic Liquids) (PILs)
  • γ-Alumina (γ-Al₂O₃)
  • Phosphoric Acid (H₃PO₄)
  • Isononanoic Acid, Lead Salt (Target Compound)

Properties

CAS Number

27253-41-4

Product Name

Isononanoic acid, lead salt

IUPAC Name

lead(2+);7-methyloctanoate

Molecular Formula

C18H34O4P

Molecular Weight

522 g/mol

InChI

InChI=1S/2C9H18O2.Pb/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2

InChI Key

ACUMJPUCLKGCOC-UHFFFAOYSA-L

SMILES

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Pb+2]

Canonical SMILES

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Pb+2]

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